(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
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Overview
Description
The compound (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic molecule with potential applications in various scientific fields. Its structure features a combination of aromatic rings, a thiazole ring, and a triazole ring, making it a unique and interesting compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include dichlorophenyl derivatives, methylphenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives with comparable structures and properties. Examples include:
- (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-phenyl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Uniqueness
The uniqueness of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15Cl2N3OS |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-4-2-5-11(8-10)16-21-18-23(22-16)17(24)15(25-18)9-12-13(19)6-3-7-14(12)20/h2-9,16,18,21-22H,1H3/b15-9- |
InChI Key |
ZZGLHYFICXDFHL-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2NC3N(N2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/S3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3N(N2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)S3 |
Origin of Product |
United States |
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